4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
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Description
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly known as CDMOX, and it is a member of the oxazole family of compounds.
Scientific Research Applications
Molecular Rearrangements
4-(4-chlorophenyl)sulfonyl compounds have been studied for their ability to undergo molecular rearrangements, particularly in the synthesis of heterocyclic compounds. For example, L'abbé et al. (1990) explored the rearrangements of 4-iminomethyl-1,2,3-triazoles, revealing the equilibrium position's dependency on electronic properties of substituents, which can be applied in synthesizing various heterocyclic structures (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Spectral and Luminescence Properties
Studies on 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives have highlighted their spectral and luminescence properties, as investigated by Fedyunyaeva and Shershukov (1993). These properties make such compounds valuable in developing sensitive probes and sensors, particularly in fluorescent applications (Fedyunyaeva & Shershukov, 1993).
Synthesis of Fluorescent Molecular Probes
The synthesis and use of fluorescent solvatochromic dyes have been a significant area of research. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with sulfonyl groups, demonstrating their application in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Antimicrobial and Antiviral Activities
Research by Bektaş et al. (2007) and Chen et al. (2010) explored the antimicrobial and antiviral activities of compounds with 4-chlorophenylsulfonyl structures. These studies highlight the potential of such compounds in developing new pharmaceutical agents with specific biological activity against microorganisms and viruses (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Biotransformation Studies
Kropp et al. (1996) conducted biotransformation studies using dimethylbenzothiophenes, showcasing the role of microbial activity in degrading sulfur heterocycles in petroleum. This research provides insight into environmental applications, particularly in bioremediation processes (Kropp, Saftić, Andersson, & Fedorak, 1996).
Synthesis of Functional Isoxazoles
The synthesis of functionally substituted isoxazoles, as explored by Potkin et al. (2009), demonstrates the versatility of such compounds in organic synthesis. These studies contribute to the broader field of synthetic chemistry, offering pathways to diverse organic compounds (Potkin, Petkevich, & Zalesskaya, 2009).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYMMRVHAQVDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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